molecular formula C12H9N5O2S B6434339 N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide CAS No. 1235144-22-5

N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide

Cat. No. B6434339
CAS RN: 1235144-22-5
M. Wt: 287.30 g/mol
InChI Key: HAFISWKTVQNRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, also known as MOPT, is a synthetic compound that has been used in a wide range of scientific research applications. The compound is an organosulfur compound and is derived from the combination of a thiazole, an oxazole, and a pyrazine ring structure. MOPT has been found to have a variety of biochemical and physiological effects and is used in a variety of laboratory experiments.

Scientific Research Applications

N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has been used in a wide range of scientific research applications, including the study of cell signaling pathways, protein-protein interactions, and enzyme catalysis. It has been used to study the structure and function of proteins, as well as to study the effects of drugs and other compounds on biological systems. N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has also been used in drug discovery and development, as well as in the development of new therapeutic agents.

Mechanism of Action

N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide acts as an inhibitor of certain enzyme systems, such as protein kinases and cyclooxygenase-2. It has been found to interact with specific amino acid residues in proteins, resulting in the inhibition of their activity. N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide also binds to certain small molecules, such as prostaglandins, which can result in the inhibition of their production.
Biochemical and Physiological Effects
N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide can inhibit the activity of certain enzymes, such as protein kinases and cyclooxygenase-2, which can result in the inhibition of cell growth and proliferation. It has also been found to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It has also been found to be effective at inhibiting the activity of certain enzymes, as well as having anti-inflammatory and anti-cancer effects. However, it is important to note that N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is not suitable for use in humans, as it may cause side effects.

Future Directions

There are a number of potential future directions for research involving N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide. These include further investigation into its mechanism of action and its effects on cell signaling pathways and protein-protein interactions. Additionally, further research into its potential therapeutic applications, such as in the treatment of cancer and other diseases, is also warranted. Finally, further studies into the safety and efficacy of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide in humans are also needed.

Synthesis Methods

N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide is synthesized by a process known as condensation reaction. This involves the reaction of an amine with a carboxylic acid, resulting in the formation of an amide. In the case of N-(5-methyl-1,2-oxazol-3-yl)-2-(pyrazin-2-yl)-1,3-thiazole-4-carboxamide, the amine used is 5-methyl-1,2-oxazol-3-yl and the carboxylic acid is pyrazin-2-yl-1,3-thiazole-4-carboxylic acid. The reaction is catalyzed by a base such as sodium hydroxide and the product is purified by recrystallization.

properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2S/c1-7-4-10(17-19-7)16-11(18)9-6-20-12(15-9)8-5-13-2-3-14-8/h2-6H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFISWKTVQNRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methylisoxazol-3-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

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